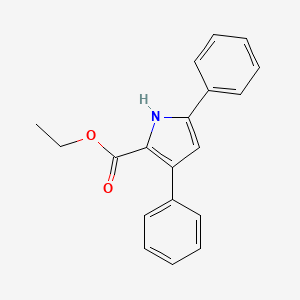
ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family. Pyrrole derivatives are known for their biological activities and are found in various natural compounds such as chlorophyll, hemoglobin, and vitamin B complex
Métodos De Preparación
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate can be synthesized through the interaction of amino alkane with tert-butyl potassium (tert-BuOK) in the presence of tert-butyl alcohol (tert-BuOH) and dimethylformamide (DMFA) solvent . The structure of the compound has been studied using nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR .
Análisis De Reacciones Químicas
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Aplicaciones Científicas De Investigación
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of acetylcholinesterase (AChE) and α-glycosidase enzymes . By inhibiting these enzymes, the compound can modulate various biological processes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has similar structural features but differs in its substituents, leading to different biological activities.
Indole derivatives: Indole is another heterocyclic compound with a similar structure to pyrrole.
This compound stands out due to its unique combination of phenyl groups and its potential as an enzyme inhibitor, making it a valuable compound for further research and development.
Propiedades
Número CAS |
53778-26-0 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-19(21)18-16(14-9-5-3-6-10-14)13-17(20-18)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |
Clave InChI |
OPRCJRJTAKMETH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
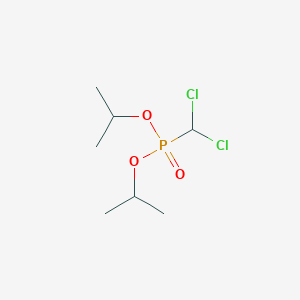
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)

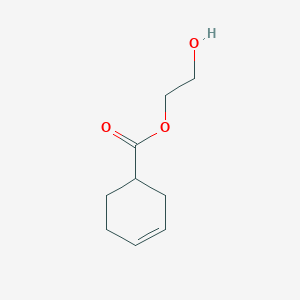
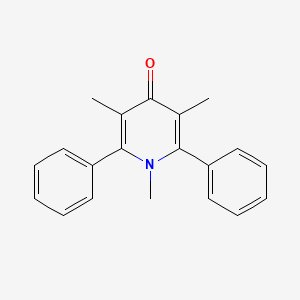
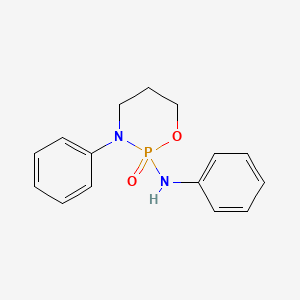
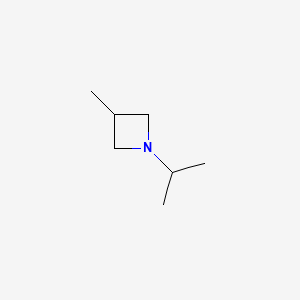
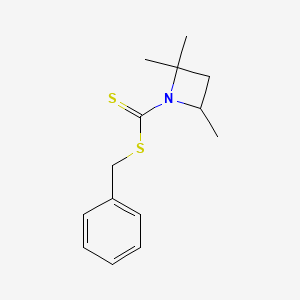
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)


![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
